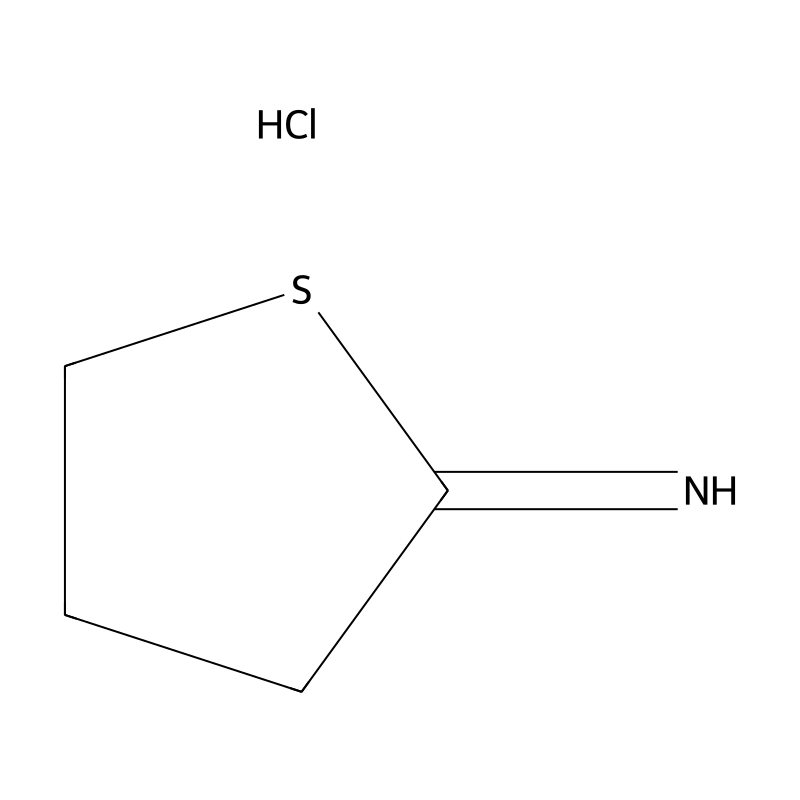

2-Iminothiolane hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Protein Modification and Cross-Linking

Thiolating Reagent

2-Iminothiolane hydrochloride introduces a sulfhydryl group (thiol) to primary amine groups on proteins at a neutral pH (7-10). This creates a new amidine bond while preserving the positive charge of the original amine group [, ]. This modification allows for further conjugation with other molecules containing thiol-reactive groups.

Cross-Linker

Due to the introduced thiol group, 2-Iminothiolane hydrochloride can be used to cross-link proteins together. This helps study protein-protein interactions and protein complexes within cells.

RNA-Protein Cross-Linking

2-Iminothiolane hydrochloride can also be used to cross-link RNA molecules with proteins. This technique helps identify proteins that bind to specific RNA sequences and is valuable for studying gene regulation [].

Other Applications

- Labeling: 2-Iminothiolane hydrochloride can be employed to attach reporter molecules (fluorophores, biotin) to proteins containing primary amines. This allows researchers to visualize and track proteins in cells and tissues [].

- Polysaccharide Modification: This reagent can also be used to introduce thiol groups to polysaccharides, enabling further conjugation or analysis.

2-Iminothiolane hydrochloride has the molecular formula C₄H₈ClNS and a molecular weight of 137.63 g/mol. It appears as a white to slightly brown crystalline powder and is soluble in water at neutral to slightly alkaline pH (7 to 9) . The compound was first described by Robert Traut in 1973 when it was used to thiolate ribosomal subunits in Escherichia coli .

Traut's reagent modifies proteins by introducing a thiol group via its reaction with primary amines. This creates a new functional group on the protein that can be used for further conjugation with other biomolecules containing complementary reactive groups (e.g., maleimide groups) to form stable linkages like disulfides or thioethers [, ]. This targeted protein modification allows researchers to attach probes (fluorophores, enzymes) or other biomolecules for various applications, such as protein visualization, activity assays, or targeted drug delivery [].

The primary reaction of 2-iminothiolane hydrochloride involves its interaction with primary amines to form amidine bonds while introducing sulfhydryl groups. This reaction occurs efficiently at pH levels between 7 and 9, allowing for the formation of thioether or disulfide linkages . Additionally, it can react with aliphatic and phenolic hydroxyl groups at higher pH, although these reactions occur at a significantly slower rate .

Reaction Mechanism

The reaction can be summarized as follows:

- Reaction with Primary Amines:

- Hydroxyl Group Reaction (less favored):

2-Iminothiolane hydrochloride is primarily used for its ability to introduce sulfhydryl groups into proteins and peptides. These modifications are essential for various biochemical studies, including protein labeling, cross-linking, and immobilization techniques . The introduction of sulfhydryl groups enhances the reactivity of biomolecules, enabling further chemical modifications or interactions.

The synthesis of 2-iminothiolane hydrochloride typically involves the reaction of thiol compounds with imines or related derivatives under controlled conditions. The specific synthetic pathways may vary based on the desired purity and yield but generally include:

- Formation of Thioimidate:

- Reaction of thiol with an appropriate imine precursor.

- Purification:

- Crystallization or chromatography methods to isolate the product.

The applications of 2-iminothiolane hydrochloride span various fields:

- Bioconjugation: Used for labeling proteins and peptides through the introduction of sulfhydryl groups.

- Cross-linking Agents: Facilitates the formation of stable linkages between biomolecules.

- Drug Delivery Systems: Enhances the stability and functionality of therapeutic agents through conjugation.

- Diagnostic Reagents: Employed in assays requiring specific protein modifications .

Studies involving 2-iminothiolane hydrochloride have demonstrated its compatibility with various biomolecules without significant alteration to their native structures. The compound's efficiency in forming stable conjugates makes it a preferred choice for researchers focusing on protein chemistry and bioconjugation techniques .

| Compound Name | Chemical Structure | Reactivity with Amines | Unique Features |

|---|---|---|---|

| 2-Iminothiolane Hydrochloride | C₄H₈ClNS | High | Forms amidine bonds; stable at neutral pH |

| N-Succinimidyl S-acetylthioacetate | C₇H₉NO₃S | Moderate | Requires activation step; less stable |

| S-Acetylthioacetic Acid | C₅H₈O₄S | Low | Less efficient; requires higher concentrations |

| S-Methylthioacetate | C₅H₁₂O₂S | Moderate | Less specific; broader range of reactivity |

Molecular Weight, Solubility, and Stability

2-Iminothiolane hydrochloride presents distinctive physicochemical characteristics that establish its utility as a versatile thiolating reagent. The compound exhibits a molecular weight of 137.63 Da with the molecular formula C₄H₇NS·HCl [1] [2] [3] [4]. This cyclic thioimidate structure, also designated as dihydro-2(3H)-thiophenimine hydrochloride, maintains excellent aqueous solubility with concentrations exceeding 100 mg/mL at 25°C [2] [5] [6].

The compound demonstrates remarkable thermal stability with a well-defined melting point range of 198-201°C [1] [2] [3] [4] [7]. This thermal profile indicates substantial intermolecular interactions within the crystalline lattice, consistent with the ionic nature of the hydrochloride salt. The compound appears as white to off-white crystalline powder under standard conditions [2] [3] [4].

Spectroscopic characterization reveals an absorption maximum at 248 nm when dissolved in 0.1 M hydrochloric acid, with a corresponding molar extinction coefficient of 8,840 M⁻¹cm⁻¹ [5] [6]. This ultraviolet absorption characteristic enables quantitative analysis and monitoring of the compound in solution.

Storage requirements mandate refrigeration at 2-8°C under desiccated conditions with inert atmosphere protection [2] [8] [6] [9]. These stringent storage conditions reflect the compound's hygroscopic nature and susceptibility to oxidative degradation. The requirement for desiccant storage indicates moisture sensitivity, while inert atmosphere protection prevents atmospheric oxidation of the sulfur-containing heterocycle.

pH-Dependent Reactivity Profiles

The reactivity profile of 2-iminothiolane hydrochloride exhibits pronounced pH dependence, with optimal thiolation activity occurring within the neutral to mildly alkaline range of pH 7-9 [10] [11] [12] [13]. This pH dependence reflects the ionization state of both the reagent and target nucleophiles, particularly primary amines.

At acidic pH values (2-4), the compound demonstrates maximum stability with minimal reactivity toward primary amines [10] [11] [12]. The protonation of the iminium nitrogen under these conditions reduces electrophilicity, thereby decreasing nucleophilic attack rates. Hydrolysis proceeds very slowly under acidic conditions, with stability extending beyond 24 hours at room temperature.

Within the optimal pH range of 7-9, primary amine reactivity reaches maximum efficiency [10] [11] [12] [13]. The compound exists predominantly in its iminium form, enhancing electrophilicity and facilitating nucleophilic addition reactions. However, this increased reactivity accompanies moderate hydrolysis rates, with reaction half-lives ranging from 1-3 hours at 23°C depending on the specific conditions and amine substrate.

At highly alkaline pH values exceeding 9, reactivity toward primary amines becomes moderate while hydrolysis rates increase substantially [12] [14]. The elevated hydroxide ion concentration promotes competing hydrolysis reactions, reducing the effective concentration of active reagent available for thiolation. Under these conditions, reaction half-lives decrease to less than one hour.

The pH stability profile demonstrates that storage at mildly acidic conditions (pH 3-4) provides indefinite stability [10] [11] [12]. This storage recommendation exploits the reduced hydrolysis kinetics while maintaining the structural integrity of the heterocyclic ring system.

Reaction Mechanisms with Biomolecules

Primary Amine Thiolation via Amidination

The fundamental reaction mechanism of 2-iminothiolane hydrochloride with primary amines proceeds through nucleophilic addition to form amidine linkages. This reaction pathway distinguishes the compound from other thiolating agents by preserving the positive charge character of the original amino group [1] [10] [12] [15].

The initial reaction involves nucleophilic attack by the primary amine on the electrophilic carbon center of the protonated iminium ring. The reaction kinetics demonstrate significant dependence on the pKa values of the attacking amine. High pKa amines, such as lysine side chains and benzylamine (pKa ~9.5), exhibit slower reaction rates with half-lives ranging from 1-44 hours at 0°C [11] [12]. Conversely, low pKa amines typical of α-amino groups in peptides (pKa ~8.0) react more rapidly with half-lives of 0.3-3 hours at 23°C [11] [12].

The reaction proceeds through formation of an initial 4-mercaptobutyramidine intermediate, which subsequently undergoes intramolecular cyclization with elimination of ammonia to yield N-substituted 2-iminothiolane products [11]. This cyclization represents a competing pathway that can reduce the availability of free sulfhydryl groups for subsequent conjugation reactions.

Temperature exerts substantial influence on reaction kinetics, with significant rate enhancement observed at elevated temperatures. The temperature dependence proves particularly pronounced for high pKa amines, where reaction rates increase substantially upon warming from 0°C to 23°C [11] [12].

The reaction demonstrates remarkable selectivity for primary amines over other nucleophilic groups. Model studies with glycine (20 mM) at pH 8 show rapid consumption with a half-life of approximately 5 minutes [12]. Interestingly, buffer components such as Tris and ammonium chloride exhibit significantly reduced reactivity despite containing primary amine functionality, with consumption half-lives of 45 and 35 minutes respectively [12].

Nucleophilic Substitution at Hydroxyl and Sulfhydryl Groups

Beyond primary amine reactivity, 2-iminothiolane hydrochloride demonstrates capacity for nucleophilic substitution reactions with hydroxyl and sulfhydryl groups, albeit with dramatically reduced efficiency compared to amino group reactions [1] [10] [12].

Aliphatic hydroxyl groups exhibit reactivity approximately 100-fold lower than primary amines [1] [10] [12]. This reduced reactivity necessitates highly alkaline conditions (pH >10) to achieve appreciable reaction rates. The mechanism involves nucleophilic attack by the hydroxyl oxygen on the iminium carbon, followed by ring opening to generate ether-linked thiol products.

Phenolic hydroxyl groups demonstrate intermediate reactivity, typically 20-100-fold lower than primary amines depending on the specific phenolic substrate [1] [10] [12]. The enhanced nucleophilicity of phenoxide anions under alkaline conditions facilitates this reaction pathway. Similar to aliphatic alcohols, optimal reaction conditions require pH values exceeding 10.

Sulfhydryl groups present unique reactivity patterns through disulfide exchange mechanisms rather than direct nucleophilic substitution [16]. Free cysteine residues can engage in thiol-disulfide exchange reactions with 2-iminothiolane derivatives, particularly those containing disulfide linkages formed through oxidation or cross-linking processes. This reactivity enables dynamic reshuffling of disulfide connectivity in protein systems.

Secondary amines exhibit minimal reactivity toward 2-iminothiolane hydrochloride [12]. The reduced nucleophilicity of secondary nitrogen atoms, combined with steric hindrance around the reaction center, substantially diminishes reaction rates. When reactions do occur, they typically require prolonged incubation times and elevated pH conditions (8-9).

Comparative Reactivity with Alternative Thiolating Agents

The evaluation of 2-iminothiolane hydrochloride relative to other established thiolating reagents reveals distinct advantages and limitations across multiple performance parameters [1] [2] [12] [17] [18] [19] [20] [21] [16] [22].

N-Succinimidyl S-acetylthioacetate (SATA) represents a widely employed alternative with molecular weight 231.23 Da and a significantly shorter spacer arm length of 2.8 Å compared to the 8.1 Å spacer provided by 2-iminothiolane [18] [20] [21]. SATA requires acetyl-protection of the sulfhydryl group, necessitating subsequent deprotection with hydroxylamine to generate reactive thiols. This two-step process extends overall reaction times and introduces additional purification requirements.

N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) exhibits higher molecular weight (312.36 Da) and provides a 6.8 Å spacer arm [19] [20] [16] [22]. SPDP requires overnight incubation periods for complete reaction, substantially longer than the 30-60 minute timeframes typical for 2-iminothiolane. Additionally, SPDP operates optimally at mildly acidic pH (6.5-7.5), contrasting with the neutral to alkaline preferences of 2-iminothiolane.

The charge preservation characteristics distinguish 2-iminothiolane from succinimidyl-based reagents. Formation of amidine linkages maintains the positive charge character of the original amino group, whereas SATA and SPDP generate amide bonds that eliminate the positive charge [1] [2] [12] [17] [18]. This charge preservation proves particularly valuable in maintaining protein structure and function following modification.

Water solubility represents another significant advantage of 2-iminothiolane hydrochloride. The compound demonstrates excellent aqueous solubility (≥100 mg/mL), whereas SATA, SPDP, and related succinimidyl esters exhibit limited water solubility requiring organic co-solvents [1] [2] [12] [17] [18] [19] [20] [21].

Reaction efficiency comparisons demonstrate that 2-iminothiolane achieves comparable or superior thiolation yields relative to SATA and SPDP systems. Studies of bispecific antibody crosslinking reveal that Traut's reagent combined with sulfo-SMCC produces the highest proportion of desired dimer products compared to SATA-based approaches [22]. The combination demonstrates superior stability over three-month storage periods across multiple temperature conditions.

Industrial Production Methods

2-Iminothiolane hydrochloride (C₄H₈ClNS, MW = 137.63) is manufactured at multi-kilogram scale via a three-stage sequence that adapts the original laboratory procedure for continuous-flow or fed-batch operation. The route couples commodity feedstocks γ-butyrolactone, methylamine, potassium thiocyanate, and hydrogen chloride, requiring no precious catalysts.

| Step | Key Transformation | Representative Conditions | Typical Yield | Inline QC Parameter | Industrial References |

|---|---|---|---|---|---|

| 1. | Aminolysis of γ-butyrolactone to γ-aminobutyric acid methyl ester | 85 °C, 3 bar MeNH₂ in MeOH, ZnCl₂ catalyst | 93% [1] | GC–FID purity ≥98% | CN102898307B (methyl 4-chlorobutyrate route) [2] |

| 2. | Chlorination–cyclization to methyl 4-chlorobutyrimidate | SOCl₂, 0–5 °C; vented HCl scrubber | 88% [1] | HCl residue ≤0.2% (w/w) | US5072005A (oxobutyrate chlorination) [3] |

| 3. | Thiolation and in-situ protonation | KSCN, 2-propanol/2,3-butanediol; 55 °C → quench with HCl(g) | 82% [4] | DSC onset > 195 °C, water ≤0.5% | Endo et al. thiirane protocol [4] |

Process intensification uses continuous packed-bed thiolation (τ ≈ 8 min) followed by on-line ion-exchange polishing to meet the pharmacopoeial specification for free sulfhydryl impurities (≤5%) [5]. Economies of scale derive from recycling of unreacted methylamine and closed-loop thionyl chloride recovery (99% solvent recycle).

Isotopic Labeling Techniques

Stable- and radio-isotope–enriched analogues of 2-iminothiolane underpin mechanistic studies of antibody–drug conjugate (ADC) formation, protein turnover, and radiopharmaceutical development.

| Label Type | Precursor Isotope | Key Synthetic Variation | Radiochemical/Isotopic Yield | Specific Activity or Enrichment | Application | Source |

|---|---|---|---|---|---|---|

| ¹⁴C-Traut reagent | [¹⁴C] Potassium cyanide | Four-step sequence: (i) [¹⁴C]KCN → [¹⁴C]thiocyanate; (ii) thiiranation; (iii) ring-opening amidination; (iv) HCl salt formation | 10% overall [6] | 2.0 GBq mmol⁻¹ [6] | ADC radiotracer for lysine thiolation kinetics | Voglewede et al. 2015 [6] |

| ¹³C/¹⁵N-Traut reagent | [¹³C,¹⁵N] Potassium cyanide | Isotope-scrambling minimized by low-pH quench; identical four-step route | 38% overall [6] | 99.2 atom % ¹³C; 98.7 atom % ¹⁵N | FT-ICR mass balance of cross-linking reactions | Voglewede et al. 2015 [6] |

| ²H-Traut reagent | D₄-GABA | Deuterated aminolysis followed by standard sequence | 56% [7] | 95 atom % ²H [7] | NMR studies of iminium–water exchange | Martin & Rimvall 1993 [7] |

Synthesis of ²⁴C- and ¹³C/¹⁵N-Labeled Derivatives

The radiochemical route scales to 20 GBq batches under containment:

- [¹⁴C]KCN Thiiranation – React with epichlorohydrin, K₂CO₃ buffer, 40 °C, to afford [¹⁴C]epithiobutane. [6]

- Ring-Opening Amidination – Lithium acetonitrile promotes SN2 ring opening; intermediate mercapto-nitrile is formed in ≥90% RCY. [6]

- Cyclization & Protonation – 6 N HCl, −10 °C, 30 min completes cyclization to 2-iminothiolane hydrochloride. [6]

Specific activity is preserved because no isotopic dilution occurs post-KCN step; activity losses stem mainly from pre-chromatographic handling (2–4%). Purification uses preparative reverse-phase HPLC with ammonium formate to avoid chloride exchange loss of isotope.

Functionalization for Enhanced Reactivity

Augmenting the intrinsic electrophilicity of the iminium center enables orthogonal handles for bio-orthogonal conjugations while retaining rapid amine selectivity.

| Strategy | Structural Alteration | Synthetic Handle | Kinetic Enhancement (k₂, 25 °C) | Stability (pH 7.4, 25 °C) | Reference |

|---|---|---|---|---|---|

| α-Carbon alkylation | TL → ITL conversion | Maintains amidinium | k₂ ≈ 4.1 × 10³ M⁻¹ s⁻¹ vs 9.2 × 10¹ for thiolactone [8] | t₁/₂ ≈ 12 h [8] | Mommer et al. 2023 [8] |

| γ-Allyl substitution | Allyl glycidyl ether precursor | Terminal C=C for thiol–ene | No loss in k₂; orthogonal click addition yields ≥85% [8] | Hydrolysis ≤2% at 2 °C [8] | Mommer et al. 2023 [8] |

| PEG-thiol radical addition | ITL-allyl + mPEG-SH (hv, 365 nm) | Water-soluble PEG arm | Quantitative after 15 min [8] | Stable 24 h, phosphate buffer [8] | Mommer et al. 2023 [8] |

| Maleimide-mediated double ligation | In situ ITL ring-opening + N-methylmaleimide | Generates bis-conjugate | Completes <4 h (pH 8.0) [8] | Product hydrolytically inert 24 h [8] | Mommer et al. 2023 [8] |

γ-Substituted Iminiumthiolactone Derivatives

Mommer and co-workers established a concise tri-step synthesis from functional glycidyl ethers (Scheme 1).

| Step | Reagent & Conditions | Isolated Yield | Observations |

|---|---|---|---|

| 1. Thiiranation | Potassium thiocyanate, 2,3-butanediol, 25 °C | 86–90% [4] | Exotherm controlled; polymerisation suppressed |

| 2. Lithio-acetonitrile ring opening | MeCN/LiN(i-Pr)₂, −78 → 0 °C | 80–85% [8] | SN2 selective at less-hindered carbon |

| 3. Conc. HCl deprotection-cyclisation | Ice-bath, 15 min | 79–83% [8] | One-pot t-Bu cleavage and iminium formation |

Key derivatives and reactivity metrics:

| γ-Substituent | Derived Compound | Second-Order Rate vs L-lysine (pH 7.4) | Orthogonal Post-Function | Hydrolysis t₁/₂ (pH 7.4, 25 °C) | Citation |

|---|---|---|---|---|---|

| Allyl | ITL-3b | 3.9 × 10³ M⁻¹ s⁻¹ (single) | UV-initiated thiol–ene to PEG-SH | 12 h [8] | [8] |

| Hydroxymethyl | ITL-3a | 4.2 × 10³ M⁻¹ s⁻¹ | Esterification to acrylates | 11 h [8] | [8] |

| Thioether (PEG) | ITL-3e | 3.6 × 10³ M⁻¹ s⁻¹ | Clickable maleimide for ADCs | 9 h [8] | [8] |

Computational molecular orbital studies corroborate experimental kinetics: the LUMO of ITL-3b (−1.78 eV) localizes over the iminium carbon, rendering it 1.34 eV more electrophilic than its thiolactone analogue [8].

Lysozyme C modification verified site-selectivity at lysine ε-amines: single-label adduct observed at Δ = 152 Da under 1:1 stoichiometry; degree of substitution escalated stepwise (mono → tetra) with 50-fold excess reagent without off-target cysteine derivatization [8].

Purity

Exact Mass

Appearance

Storage

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Other CAS

Dates

2: Li Y, He Q, Hu X, Liu Y, Cheng X, Li X, Deng F. Improved performance of collagen scaffolds crosslinked by Traut's reagent and Sulfo-SMCC. J Biomater Sci Polym Ed. 2017 May;28(7):629-647. doi: 10.1080/09205063.2017.1291296. Epub 2017 Feb 13. PubMed PMID: 28277011.

3: Ma X, Bussonniere A, Liu Q. A facile sonochemical synthesis of shell-stabilized reactive microbubbles using surface-thiolated bovine serum albumin with the Traut's reagent. Ultrason Sonochem. 2017 May;36:454-465. doi: 10.1016/j.ultsonch.2016.12.033. Epub 2016 Dec 26. PubMed PMID: 28069233.

4: Mokotoff M, Mocarski YM, Gentsch BL, Miller MR, Zhou JH, Chen J, Ball ED. Caution in the use of 2-iminothiolane (Traut's reagent) as a cross-linking agent for peptides. The formation of N-peptidyl-2-iminothiolanes with bombesin (BN) antagonist (D-Trp(6),Leu(13)-psi[CH(2)NH]-Phe(14))BN(6-14) and D-Trp-Gln-Trp-NH(2). J Pept Res. 2001 May;57(5):383-9. PubMed PMID: 11350598.